molecular formula C14H23N3O B8747931 2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE

2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE

Cat. No.: B8747931
M. Wt: 249.35 g/mol
InChI Key: UEFXWQOKHBMXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, an isopropoxy group attached to the pyridine ring, and an amine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the methyl group at the 1-position of the piperidine ring.

    Attachment of the Isopropoxy Group: This can be achieved through nucleophilic substitution reactions where an isopropyl alcohol derivative reacts with the pyridine ring.

    Introduction of the Amine Group: The amine group can be introduced through amination reactions, often using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways within cells, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Methylpiperidin-4-yl)-2-(methoxy)pyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.

    6-(1-Methylpiperidin-4-yl)-2-(ethoxy)pyridin-3-amine: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of 2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

6-(1-methylpiperidin-4-yl)-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C14H23N3O/c1-10(2)18-14-12(15)4-5-13(16-14)11-6-8-17(3)9-7-11/h4-5,10-11H,6-9,15H2,1-3H3

InChI Key

UEFXWQOKHBMXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)C2CCN(CC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave tube, 300 mg of 1-methyl-5-nitro-6-(propan-2-yloxy)-1′,2′,3′,6′-tetrahydro-2,4′-bipyridine are introduced into 22 ml of methanol. 410 mg of ammonium formate and 345 mg of Pd/C (10%) are added. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to give 288 mg of 6-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine in the form of a brown gum.
Name
1-methyl-5-nitro-6-(propan-2-yloxy)-1′,2′,3′,6′-tetrahydro-2,4′-bipyridine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
345 mg
Type
catalyst
Reaction Step Two

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